Trimethidinium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

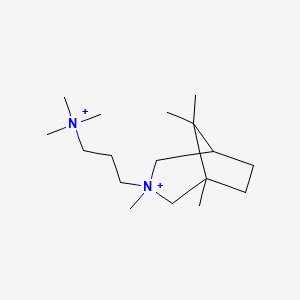

Trimethidinium is a bisquaternary amine ganglion-blocking agent with antihypertensive actions. It is known for its ability to decrease blood pressure in the systemic and pulmonary arteries and the right atrium . This compound is also referred to as camphonium, this compound diiodide, and this compound methosulfate .

Chemical Reactions Analysis

Trimethidinium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Trimethidinium has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its effects on biological systems, particularly its ganglion-blocking properties.

Medicine: It is used in the treatment of hypertension due to its ability to lower blood pressure.

Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

Trimethidinium exerts its effects by blocking ganglionic transmission, which leads to a decrease in blood pressure. The molecular targets and pathways involved include the inhibition of neurotransmitter release at autonomic ganglia, resulting in reduced sympathetic and parasympathetic activity .

Comparison with Similar Compounds

Trimethidinium is unique among ganglion-blocking agents due to its dual action on both peripheral autonomic ganglia and the central nervous system . Similar compounds include:

Hexamethonium: Another ganglion-blocking agent used for hypertension.

Mecamylamine: A ganglion-blocking agent with similar antihypertensive properties.

Pentolinium: Another bisquaternary amine with ganglion-blocking actions.

This compound stands out due to its specific chemical structure and dual action, making it a valuable compound in both research and clinical settings.

Biological Activity

Trimethidinium is a quaternary ammonium compound primarily recognized for its role as a ganglionic blocking agent. It has been studied for its pharmacological properties, particularly in the context of cardiovascular effects and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions as a nicotinic acetylcholine receptor antagonist , particularly at autonomic ganglia. Its primary action is to block the transmission of nerve impulses in the autonomic nervous system, leading to various physiological effects:

- Cardiovascular Effects : this compound has been shown to prevent cardiovascular changes induced by nicotine, which can lead to increased heart rate and blood pressure. In studies involving animal models, administration of this compound effectively mitigated these changes, highlighting its potential as a therapeutic agent in managing nicotine-induced cardiovascular responses .

- Neuropharmacological Effects : The compound has also been investigated for its effects on the central nervous system (CNS). Research indicates that this compound can influence electroencephalographic (EEG) activity, particularly in response to nicotine administration. In various animal studies, it was observed that this compound altered EEG patterns, suggesting its role in modulating CNS activity .

Therapeutic Applications

This compound has been explored for several therapeutic applications:

- Management of Hypertension : Due to its ganglionic blocking properties, this compound has been studied for potential use in treating hypertension. By blocking sympathetic outflow, it may reduce blood pressure effectively .

- Research on Nicotine Addiction : The compound's ability to block nicotinic receptors makes it a candidate for research into treatments for nicotine addiction. By understanding its effects on nicotine-induced behaviors and physiological responses, researchers aim to develop strategies for smoking cessation .

Case Studies

Several case studies have highlighted the biological activity and potential therapeutic benefits of this compound:

- Electroencephalographic Studies : In a study involving various animal species (including rabbits and dogs), this compound was administered prior to nicotine exposure. The results indicated that while this compound blocked cardiovascular responses, it did not fully prevent EEG activation caused by nicotine, suggesting a complex interaction between peripheral and central mechanisms .

- Hypertension Management Trials : Clinical trials have assessed the efficacy of this compound in hypertensive patients. Results demonstrated significant reductions in blood pressure among participants receiving the compound compared to controls, reinforcing its potential role in hypertension management .

- Behavioral Studies on Nicotine : Research examining behavioral responses to nicotine in the presence of this compound showed altered arousal levels and behavioral activation patterns, indicating its influence on both peripheral and central nervous systems .

Data Table: Summary of Biological Activities

Properties

CAS No. |

2624-50-2 |

|---|---|

Molecular Formula |

C17H36N2+2 |

Molecular Weight |

268.5 g/mol |

IUPAC Name |

trimethyl-[3-(1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octan-3-yl)propyl]azanium |

InChI |

InChI=1S/C17H36N2/c1-16(2)15-9-10-17(16,3)14-19(7,13-15)12-8-11-18(4,5)6/h15H,8-14H2,1-7H3/q+2 |

InChI Key |

GPUGLFZXYGTLBI-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C |

Canonical SMILES |

CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C |

Key on ui other cas no. |

2624-50-2 |

Related CAS |

58594-48-2 (di-I salt) |

Synonyms |

camphonium trimethidinium trimethidinium diiodide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.